5-Nonyloxytryptamine oxalate is a chemical compound classified as an oxalate salt, formed by the reaction of 5-nonyloxytryptamine with one equivalent of oxalic acid. Its molecular formula is and it serves as a selective agonist for the serotonin receptor subtype 5-HT1B. This compound has gained attention due to its potential therapeutic applications, particularly in the field of neuroscience, where it shows promise in promoting neuronal regeneration and functional recovery after spinal cord injuries .
5-NOT acts as a selective agonist for the 5-HT1B receptor. Agonists mimic the natural ligand (serotonin) and activate the receptor, triggering downstream signaling pathways. Notably, 5-NOT exhibits high selectivity for 5-HT1B compared to the closely related 5-HT1A receptor []. This selectivity is attributed to the nonyl chain, which likely interacts with specific binding pockets on the 5-HT1B receptor [].
The activation of 5-HT1B by 5-NOT can lead to various cellular responses depending on the cell type. In the central nervous system, it might influence mood, anxiety, and vasoconstriction [].
5-Nonyloxytryptamine oxalate (5-NOT) is a chemical compound that acts as a selective agonist for the serotonin receptor subtype 1B (5-HT1B). This means it mimics the effects of serotonin, a neurotransmitter, specifically at the 5-HT1B receptor []. Studies have shown it to be highly potent, with a binding affinity (Ki) at 5-HT1B of 1 nM, and over 300 times more selective for 5-HT1B compared to the closely related 5-HT1A receptor [].
Research has compared the activity of 5-NOT to sumatriptan, a medication used to treat migraine headaches. While both act on 5-HT1B receptors, 5-NOT has been found to be several times more potent than sumatriptan []. Additionally, unlike sumatriptan, 5-NOT shows no activity at the 5-HT1A receptor, suggesting a potentially different mechanism of action.
The specific properties of 5-NOT as a potent and selective 5-HT1B agonist make it a promising tool for scientific research. Here are some potential areas of exploration:
The primary chemical reaction involving 5-nonyloxytryptamine oxalate is its formation from 5-nonyloxytryptamine and oxalic acid:
This reaction results in the creation of an oxalate salt which enhances the solubility and bioavailability of the parent compound, potentially leading to improved pharmacological effects .
5-Nonyloxytryptamine oxalate exhibits significant biological activity, particularly in neuroprotection and regeneration. In various studies, it has been shown to enhance motor functions, promote axonal regrowth, and support motor neuron survival in animal models of spinal cord injury. The compound's action appears to be independent of its role as a serotonin receptor agonist, indicating a unique mechanism that may involve mimicking polysialic acid, a molecule known to facilitate neuronal growth and repair .
The synthesis of 5-nonyloxytryptamine oxalate typically involves the following steps:
These methods ensure that the compound retains its biological activity while being suitable for further applications and studies .
The applications of 5-nonyloxytryptamine oxalate are primarily focused on neurobiology:
Interaction studies have highlighted the unique properties of 5-nonyloxytryptamine oxalate concerning neuronal cells. In vitro experiments demonstrate that it promotes neurite outgrowth, migration, and fasciculation in cerebellar neuronal cells. These findings suggest that the compound could be effective in enhancing neuronal connectivity and function following injury .
Several compounds share structural or functional similarities with 5-nonyloxytryptamine oxalate. Here are some notable examples:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Vinorelbine | Vinca alkaloid | Antineoplastic effects | FDA-approved for cancer treatment |
| Colominic Acid | Polysialic acid | Promotes neuronal regeneration | Naturally occurring polysaccharide |
| Nonyloxytryptamine | Parent compound | Agonist for serotonin receptors | Precursor to 5-nonyloxytryptamine oxalate |
| Serotonin | Neurotransmitter | Mood regulation | Endogenous neurotransmitter |
While these compounds share certain characteristics, 5-nonyloxytryptamine oxalate stands out due to its specific mechanism as a polysialic acid mimetic, which enhances its potential therapeutic applications in nervous system injuries .
5-Nonyloxytryptamine oxalate represents an oxalate salt formed through the reaction of 5-nonyloxytryptamine with one equivalent of oxalic acid [1]. The compound possesses the molecular formula C₂₁H₃₂N₂O₅ with a molecular weight of 392.49 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-[5-(nonyloxy)-1H-indol-3-yl]ethanamine oxalate [4].
The chemical structure consists of two distinct components: the 5-nonyloxytryptamine base and the oxalic acid moiety. The parent compound, 5-nonyloxytryptamine (C₁₉H₃₀N₂O), possesses a molecular weight of 302.5 g/mol and is represented by PubChem CID 1797 [5]. The oxalic acid component (C₂H₂O₄) contributes 90.03 g/mol to the overall molecular weight [2].
The compound is registered under Chemical Abstracts Service number 157798-13-5 [1] [2] [3] [6] and maintains PubChem CID 10126593 [1] [2]. Alternative nomenclature includes nonyloxytryptamine oxalate, 5-(nonyloxy)tryptamine oxalate, and O-nonylserotonin oxalate [1] [6].
The structural framework comprises an indole ring system substituted with a nonyloxy group at the 5-position, coupled with an ethylamine side chain at the 3-position [1] [5]. This tryptamine derivative represents a modified form of serotonin bearing an additional O-nonyl substituent [5].
Nuclear magnetic resonance spectroscopy serves as the primary analytical method for structural confirmation of 5-nonyloxytryptamine oxalate. Certificate of analysis documentation indicates that ¹H-NMR spectroscopy consistently demonstrates structural consistency with the expected molecular framework [7]. Mass spectrometry analysis further corroborates structural identity, with results matching the theoretical molecular ion peaks [7].
The compound exhibits characteristic spectroscopic signatures consistent with indole alkaloid derivatives. The indole ring system displays typical aromatic proton resonances, while the nonyl chain contributes aliphatic methylene signals throughout the ¹H-NMR spectrum [6]. The oxalate salt formation results in specific chemical shift patterns that distinguish this compound from its free base counterpart [8] [9].
High-performance liquid chromatography analysis routinely confirms purity levels exceeding 98%, with many commercial preparations achieving greater than 99% purity [10] [11] [3] [6]. The combination of multiple analytical techniques provides comprehensive structural verification and ensures batch-to-batch consistency for research applications [7].
Infrared spectroscopy reveals characteristic absorption bands associated with the indole nitrogen-hydrogen stretch, aromatic carbon-carbon bonds, and the carbonyl groups from the oxalate moiety [12]. These spectroscopic fingerprints enable rapid identification and quality control assessment of the compound.
The crystallographic properties of 5-nonyloxytryptamine oxalate remain largely unexplored in the current literature. However, related tryptamine oxalate salts provide insight into potential crystal packing arrangements and intermolecular interactions. Studies of similar compounds, such as N-methylserotonin hydrogen oxalate, reveal characteristic hydrogen bonding patterns between tryptammonium cations and oxalate anions [8] [9].
The asymmetric unit of related tryptamine oxalate structures typically contains one tryptammonium cation and one oxalate anion, with near-planar indole units exhibiting root mean square deviations from planarity of approximately 0.014 Å [8] [9]. The ethylamino side chain commonly adopts conformations that position the chain away from the indole plane, with characteristic torsion angles around -83° [8] [9].
Hydrogen bonding networks represent the dominant intermolecular interactions in tryptamine oxalate crystals. These networks typically involve N-H⋯O and O-H⋯O hydrogen bonds that link individual molecular units into three-dimensional frameworks [8] [9]. The oxalate anions often deviate significantly from planarity, with CO₂-to-CO₂ plane-to-plane twist angles ranging from 24° to 30° [8] [9].
The crystal packing of indole derivatives generally features chains of hydrogen-bonded molecules, with specific arrangements depending on substitution patterns and salt formation [13] [14]. The nonyl chain in 5-nonyloxytryptamine oxalate likely influences crystal lattice parameters through van der Waals interactions and hydrophobic packing effects.
The structure-activity relationship of 5-nonyloxytryptamine oxalate demonstrates the critical importance of the nonyl ether substitution at the 5-position of the indole ring for achieving high selectivity toward the 5-HT₁ᵦ receptor. The compound exhibits exceptional binding affinity with a Ki value of 1 nM at the 5-HT₁ᵦ receptor while maintaining greater than 300-fold selectivity over the closely related 5-HT₁ₐ receptor [1] [10] [11] [2] [3].
The nonyl chain length appears optimal for interaction with the 5-HT₁ᵦ receptor binding pocket. Crystallographic studies of the human 5-HT₁ᵦ receptor reveal a large ligand binding cavity comprising both an orthosteric pocket embedded deep within the seven-transmembrane core and an extended binding pocket near the extracellular entrance [15] [16]. The extended alkyl chain of 5-nonyloxytryptamine likely occupies this extended binding region, contributing to both affinity and selectivity .
Comparative analysis with other tryptamine derivatives reveals the unique pharmacological profile conferred by the nonyl ether modification. While serotonin itself binds to multiple receptor subtypes with Ki values ranging from 5-10 nM, 5-nonyloxytryptamine achieves superior selectivity through its structural modifications [18] [19]. The compound demonstrates several-fold greater potency than sumatriptan, a clinically used 5-HT₁ᵦ agonist, while exhibiting complete inactivity at 5-HT₁ₐ receptors [1] [10] [2] [3].
The oxalate salt formation enhances the compound's stability and solubility properties without significantly affecting receptor binding characteristics. The salt provides improved handling properties and storage stability compared to the free base form, while maintaining the essential pharmacophoric elements required for receptor recognition [1] [7].
5-Nonyloxytryptamine oxalate occupies a unique position within the tryptamine alkaloid family due to its distinctive substitution pattern and exceptional receptor selectivity profile. Comparative structural analysis reveals key differences that distinguish this compound from other clinically relevant tryptamine derivatives [20] [21] [22].
The indole nucleus serves as the foundational scaffold shared among all tryptamine derivatives, but modifications at specific positions dramatically alter pharmacological properties [23] [20]. While serotonin features a hydroxyl group at the 5-position, 5-nonyloxytryptamine incorporates a nonyloxy substituent that extends into a hydrophobic binding region of the 5-HT₁ᵦ receptor [5] [15] [16].
Comparison with sumatriptan, a widely prescribed antimigraine medication, highlights the advantages of the nonyl ether modification. Sumatriptan contains a methylsulfonylamino group and achieves moderate 5-HT₁ᵦ selectivity with a Ki value of 17 nM . In contrast, 5-nonyloxytryptamine demonstrates 17-fold greater binding affinity and complete selectivity over 5-HT₁ₐ receptors [1] [10] [2] [3].
The structural relationship to other 5-substituted tryptamines reveals the importance of the alkyl chain length and ether linkage. 5-Methoxytryptamine, containing a simple methoxy substituent, exhibits significantly reduced binding affinity (Ki = 100-500 nM) and limited selectivity compared to the nonyloxy derivative . This comparison underscores the critical role of the extended alkyl chain in achieving optimal receptor interaction.
Natural tryptamine alkaloids, such as those found in plant sources, typically feature hydroxyl, methoxy, or acetoxy substitutions at the 4- and 5-positions of the indole ring [20] [22]. The synthetic nonyloxy modification represents a departure from naturally occurring structures, designed specifically to exploit the unique binding characteristics of the 5-HT₁ᵦ receptor subtype [18] .
The molecular modeling studies suggest that 5-nonyloxytryptamine can adopt conformations compatible with polysialic acid binding, indicating potential for dual mechanism of action beyond serotonin receptor interaction [18] [19] [24]. This structural versatility distinguishes the compound from more rigid tryptamine derivatives and expands its potential therapeutic applications.
Analysis of the oxalate salt formation reveals enhanced crystallization properties compared to other salt forms commonly employed for tryptamine derivatives. The oxalate anion provides multiple hydrogen bonding acceptor sites that stabilize crystal lattice arrangements while maintaining the essential pharmacophoric features of the tryptamine backbone [8] [9].
5-Nonyloxytryptamine oxalate demonstrates exceptional binding characteristics at serotonergic receptors, with its most prominent feature being its high affinity for the 5-hydroxytryptamine 1B receptor subtype. The compound exhibits a binding affinity (Ki) of 1.0 nanomolar at the 5-HT1B receptor, establishing it as one of the most potent ligands for this receptor subtype [1] [2] [3]. This remarkable affinity is complemented by its virtual inactivity at the closely related 5-HT1A receptor, where binding affinity is greater than 300 nanomolar, resulting in a selectivity ratio exceeding 300-fold [1] [2].
The compound's binding profile extends beyond the primary 5-HT1B target, with documented interactions across multiple serotonin receptor families. Studies have demonstrated that 5-nonyloxytryptamine exhibits enhanced affinity for various receptors within the 5-HT1 and 5-HT2 families, though with considerably lower binding strength compared to its primary target [4]. This pattern of interaction suggests that the nonyloxy substitution at the 5-position of the tryptamine scaffold confers specific structural properties that optimize binding to certain serotonergic receptor subtypes while maintaining selectivity.
The binding kinetics of 5-nonyloxytryptamine oxalate demonstrate rapid association with the 5-HT1B receptor, with equilibrium binding achieved within 10-15 minutes under physiological conditions [5]. Comparative kinetic studies reveal that the compound exhibits faster association rates and slower dissociation rates compared to established 5-HT1B ligands such as sumatriptan, contributing to its superior binding affinity and functional potency [5].
The exceptional selectivity of 5-nonyloxytryptamine oxalate for the 5-HT1B receptor over other serotonin receptor subtypes arises from specific molecular recognition mechanisms within the receptor binding pocket. The 5-HT1B receptor possesses a unique orthosteric binding site architecture that accommodates the extended nonyloxy chain of the compound through specific hydrophobic interactions and spatial arrangements not available in other receptor subtypes [6] [7].
Crystal structure analyses of the 5-HT1B receptor reveal that the orthosteric binding pocket is formed by conserved residues from transmembrane helices 3, 5, 6, and 7, along with extracellular loop 2 [6] [7]. The binding site demonstrates a critical 3 angstrom outward shift at the extracellular end of helix V compared to the 5-HT2B receptor, creating a more open extended pocket that explains the subtype selectivity observed with compounds like 5-nonyloxytryptamine oxalate [7]. This structural difference allows the nonyloxy chain to occupy an extended binding region that is not accessible in other serotonin receptor subtypes.
The selectivity mechanism involves multiple molecular determinants, including specific amino acid residues that create favorable interactions with the nonyloxy moiety. Key residues such as Asp3.32, which forms a salt bridge with the protonated amine group, and conserved aromatic residues including Trp6.48, Phe6.51, and Phe6.52, provide the hydrophobic framework necessary for optimal binding [6] [8]. The compound's selectivity is further enhanced by the specific geometry of the binding pocket, which accommodates the linear nonyl chain through van der Waals interactions with hydrophobic residues lining the extended binding region [9].
Molecular dynamics simulations demonstrate that 5-nonyloxytryptamine oxalate maintains stable interactions within the 5-HT1B receptor binding pocket, with minimal conformational fluctuations compared to less selective compounds [10] [11]. These studies reveal that the nonyloxy chain forms persistent contacts with specific receptor regions that are structurally distinct in other serotonin receptor subtypes, providing the molecular basis for the compound's remarkable selectivity profile.
When compared to established serotonergic compounds, 5-nonyloxytryptamine oxalate demonstrates superior binding affinity and selectivity characteristics that distinguish it from conventional receptor ligands. The compound exhibits approximately 27-fold higher binding affinity at the 5-HT1B receptor compared to sumatriptan, the prototypical triptan medication, which has a Ki value of 27 nanomolar [12] [13]. This substantial difference in binding strength translates to significantly enhanced pharmacological potency and therapeutic potential.
Comparative analysis with the endogenous ligand 5-hydroxytryptamine reveals that 5-nonyloxytryptamine oxalate maintains superior selectivity despite slightly lower overall binding affinity. While 5-HT demonstrates Ki values of 5.4 nanomolar at 5-HT1B and 2.0 nanomolar at 5-HT1A receptors, resulting in only 2.7-fold selectivity, 5-nonyloxytryptamine oxalate achieves greater than 300-fold selectivity through its virtual inactivity at the 5-HT1A subtype [14] [3].
The compound's binding profile also surpasses other clinically relevant ergot alkaloids in terms of selectivity. Ergotamine, despite having comparable 5-HT1B binding affinity with a Ki of approximately 1.3 nanomolar, demonstrates similar high selectivity but with different pharmacological properties due to its complex multi-receptor binding profile [15]. The comparison highlights that 5-nonyloxytryptamine oxalate achieves optimal binding characteristics through its unique structural features rather than relying on the complex scaffold modifications seen in ergot derivatives.
Structure-activity relationship studies within the alkyloxytryptamine series demonstrate that the nonyloxy chain length represents an optimal balance between binding affinity and selectivity. Shorter alkoxy chains (butyl to hexyl) show reduced 5-HT1B affinity, while longer chains (beyond dodecyl) exhibit decreased selectivity due to non-specific hydrophobic interactions with other receptor subtypes [16]. This finding reinforces the precision of the nonyloxy substitution in achieving the desired pharmacological profile.
The molecular basis underlying the receptor specificity of 5-nonyloxytryptamine oxalate involves complex interactions between the compound's structural features and specific amino acid residues within the 5-HT1B receptor binding domain. The compound's selectivity emerges from its ability to exploit unique architectural features of the 5-HT1B receptor that are not conserved across other serotonin receptor subtypes [6] [7].
The primary molecular interaction occurs through the formation of a salt bridge between the protonated ethylamine group of 5-nonyloxytryptamine oxalate and the conserved aspartic acid residue at position 3.32 (Asp155 in human 5-HT1B receptor) [6] [8]. This interaction, while common to many aminergic receptors, provides the foundational anchor for the compound within the binding pocket. The indole nitrogen forms a critical hydrogen bond with the conserved threonine residue at position 3.37, which has been demonstrated through mutagenesis studies to be essential for high-affinity binding [8].
The extended nonyloxy chain exploits a unique hydrophobic channel within the 5-HT1B receptor that extends toward the extracellular region. This channel is formed by specific arrangements of hydrophobic residues including leucine, valine, and phenylalanine residues that create an optimal environment for the linear alkyl chain [6]. The molecular specificity arises from the precise geometry of this hydrophobic channel, which differs significantly in other serotonin receptor subtypes due to variations in side chain orientations and pocket dimensions.
Advanced computational modeling reveals that the binding specificity involves induced-fit mechanisms where the receptor undergoes subtle conformational changes to accommodate the nonyloxy chain optimally [11]. These conformational adaptations are facilitated by the inherent flexibility of specific loop regions and side chain rotamers that can adjust to optimize van der Waals contacts with the alkyl chain. The energy landscape analysis demonstrates that these conformational changes are thermodynamically favorable specifically in the 5-HT1B receptor but not in other subtypes, explaining the exceptional selectivity observed.
The structure-based selectivity determinants of 5-nonyloxytryptamine oxalate encompass specific molecular features that enable discrimination between closely related serotonin receptor subtypes through precise geometric and chemical complementarity. Analysis of high-resolution crystal structures reveals that selectivity determinants operate at multiple levels, from primary binding interactions to secondary stabilizing contacts that collectively determine the compound's receptor preference [6] [7].
The primary selectivity determinant involves the extended binding pocket architecture unique to the 5-HT1B receptor. Structural comparisons reveal that the 5-HT1B receptor exhibits a distinctive outward displacement of transmembrane helix V at its extracellular end, creating additional volume that accommodates the nonyloxy chain effectively [7]. This structural feature contrasts with the more constrained binding pockets of other serotonin receptor subtypes, where similar chain extensions would encounter steric clashes or suboptimal binding geometries.
Secondary selectivity determinants include specific residue differences that modulate binding affinity and selectivity. Critical residues such as Ser5.42 and Ala5.46 in the 5-HT1B receptor provide optimal interactions with the compound's indole ring system and alkoxy chain, respectively [6]. These residues differ from corresponding positions in other receptor subtypes, where bulkier or more polar amino acids would disrupt the favorable binding interactions established by 5-nonyloxytryptamine oxalate.
The role of extracellular loop 2 emerges as a crucial selectivity determinant, where specific conformational preferences and amino acid compositions create receptor-specific binding environments. In the 5-HT1B receptor, this loop adopts a conformation that permits optimal access to the extended binding pocket while maintaining the necessary interactions for high-affinity binding [17]. Molecular dynamics simulations demonstrate that loop flexibility and positioning vary significantly among serotonin receptor subtypes, contributing to the observed selectivity patterns [18].